An In-depth Technical Guide to the Chemical Properties of (5-Methylthiophen-2-yl)methanamine
An In-depth Technical Guide to the Chemical Properties of (5-Methylthiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methanamine is a primary amine derivative of methylthiophene. Thiophene-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiophenes are considered bioisosteres of benzene rings and can be found in a variety of approved drugs. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of (5-Methylthiophen-2-yl)methanamine, serving as a valuable resource for researchers in the fields of chemistry and pharmacology.
Chemical and Physical Properties
While specific experimental data for (5-Methylthiophen-2-yl)methanamine is not extensively reported in publicly available literature, its properties can be predicted based on its structure and data from closely related analogs.
Table 1: General and Predicted Physicochemical Properties of (5-Methylthiophen-2-yl)methanamine
| Property | Value | Source |
| Chemical Formula | C₆H₉NS | [1] |
| Molecular Weight | 127.21 g/mol | [1] |
| CAS Number | 104163-34-0 | [1] |
| Appearance | Predicted to be a liquid at room temperature | - |
| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge of primary amines |
| pKa (of the conjugate acid) | Predicted: ~9-10 | General knowledge of primary amines |
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Predicted)
-
Thiophene ring protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant would be characteristic of ortho-coupling in a thiophene ring.
-
Methylene protons (-CH₂-NH₂): A singlet or a broad singlet is expected around δ 3.8-4.2 ppm.
-
Methyl protons (-CH₃): A singlet is expected around δ 2.4-2.6 ppm.
-
Amine protons (-NH₂): A broad singlet is expected, and its chemical shift can vary widely (δ 1.0-3.5 ppm) depending on the solvent and concentration. This signal would disappear upon D₂O exchange.
¹³C NMR Spectroscopy (Predicted)
-
Thiophene ring carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the methyl group and the carbon attached to the aminomethyl group would be deshielded.
-
Methylene carbon (-CH₂-NH₂): A signal is expected around δ 40-50 ppm.
-
Methyl carbon (-CH₃): A signal is expected in the aliphatic region (δ 15-20 ppm).
Infrared (IR) Spectroscopy (Predicted)
As a primary amine, (5-Methylthiophen-2-yl)methanamine is expected to exhibit the following characteristic IR absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ (a symmetric and an asymmetric stretch). These bands are typically weaker and sharper than the O-H stretch of alcohols.[1][2][3][4][5]
-
N-H bending (scissoring): A medium to strong band between 1580 and 1650 cm⁻¹.[3][5]
-
C-N stretching: A weak to medium band in the range of 1020-1250 cm⁻¹.[3][5]
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretching (thiophene ring): Bands in the region of 1400-1600 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
The electron ionization (EI) mass spectrum of (5-Methylthiophen-2-yl)methanamine is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve:
-
Alpha-cleavage: Loss of a hydrogen radical to form an iminium cation at m/z = 126.
-
Benzylic cleavage: Cleavage of the C-C bond between the thiophene ring and the aminomethyl group, leading to the formation of a tropylium-like ion of methylthiophene at m/z = 97 and a fragment corresponding to CH₂NH₂⁺ at m/z = 30.
Experimental Protocols
Synthesis: Reductive Amination of 5-Methyl-2-thiophenecarboxaldehyde
A common and effective method for the synthesis of (5-Methylthiophen-2-yl)methanamine is the reductive amination of 5-methyl-2-thiophenecarboxaldehyde.[6][7][8][9][10]
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde
-
Ammonia (e.g., 7N solution in methanol or ammonium acetate)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like palladium on carbon)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Imine Formation: Dissolve 5-methyl-2-thiophenecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent. Add a solution of ammonia (a significant excess, e.g., 10-20 equivalents) to the aldehyde solution. The reaction mixture is stirred at room temperature for a period of 1 to 12 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once the imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise at 0 °C.
-
Using Sodium Borohydride: Add NaBH₄ (1.5-2 equivalents) slowly to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
If the solvent is water-miscible (e.g., methanol), it is removed under reduced pressure.
-
The aqueous residue is then extracted with an organic solvent like ethyl acetate or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
-
Purification: The crude amine can be purified by silica gel column chromatography. Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to streaking and poor separation.[11][12][13][14][15] To mitigate this, the silica gel can be pre-treated with a base, or a small amount of a tertiary amine like triethylamine (e.g., 1-2%) can be added to the eluent system. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of (5-Methylthiophen-2-yl)methanamine.
Biological Activity and Drug Development Potential
Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[12][14][15] The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding and other interactions with biological targets.
While specific studies on the biological activity of (5-Methylthiophen-2-yl)methanamine are limited, its structural similarity to other biologically active thiophene-containing molecules suggests it could be a valuable scaffold for the development of new therapeutic agents. The primary amine group provides a handle for further chemical modification to explore structure-activity relationships (SAR). For instance, it can be readily converted into amides, sulfonamides, or secondary/tertiary amines to modulate its physicochemical properties and biological target interactions.
No specific signaling pathways have been elucidated for (5-Methylthiophen-2-yl)methanamine. However, given the broad activities of thiophene derivatives, potential targets could include enzymes, receptors, or DNA. Further research is required to determine its specific biological targets and mechanism of action.
Diagram: Potential Drug Discovery Logic
Caption: A logical workflow for the utilization of (5-Methylthiophen-2-yl)methanamine in a drug discovery program.
Conclusion
(5-Methylthiophen-2-yl)methanamine is a thiophene derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its properties is currently scarce, this guide provides a summary of its known characteristics, predicted spectroscopic features, a plausible synthetic route, and an outlook on its potential for drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities. This guide serves as a foundational resource for researchers interested in this and related thiophene-containing molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. wikieducator.org [wikieducator.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. scienceforums.net [scienceforums.net]
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- 15. biotage.com [biotage.com]



